molecular formula C11H12O B2945385 2-Methyl-1-phenylbut-3-yn-2-ol CAS No. 55373-74-5

2-Methyl-1-phenylbut-3-yn-2-ol

Cat. No.: B2945385
CAS No.: 55373-74-5
M. Wt: 160.216
InChI Key: MAIHLXPPVKYYMW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbut-3-yn-2-ol: is an organic compound with the molecular formula C11H12O It is a tertiary alcohol with a phenyl group and a triple bond in its structure

Mechanism of Action

Mode of Action

It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .

Biochemical Pathways

The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylbut-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction typically involves the following steps:

    Condensation Reaction: Acetylene reacts with acetone in the presence of a base or Lewis acid catalyst to form the desired product.

    Purification: The crude product is purified using standard techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The large-scale production involves similar synthetic routes but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or other substituted products.

Scientific Research Applications

2-Methyl-1-phenylbut-3-yn-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-phenylbut-3-yn-2-ol is unique due to the presence of both a phenyl group and a triple bond, along with a tertiary alcohol structure. This combination of features makes it a versatile compound in organic synthesis and various applications.

Properties

IUPAC Name

2-methyl-1-phenylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIHLXPPVKYYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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